4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one 4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
Brand Name: Vulcanchem
CAS No.: 850750-00-4
VCID: VC7291168
InChI: InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2
SMILES: C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5
Molecular Formula: C25H28N2O2
Molecular Weight: 388.511

4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

CAS No.: 850750-00-4

Cat. No.: VC7291168

Molecular Formula: C25H28N2O2

Molecular Weight: 388.511

* For research use only. Not for human or veterinary use.

4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one - 850750-00-4

Specification

CAS No. 850750-00-4
Molecular Formula C25H28N2O2
Molecular Weight 388.511
IUPAC Name 4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Standard InChI InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2
Standard InChI Key RKCSYSSDCMDJHN-UHFFFAOYSA-N
SMILES C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a cyclohexa[g]chromen-2-one system, a fused bicyclic structure featuring a six-membered cyclohexane ring annulated to a chromen-2-one moiety (a coumarin derivative). The chromen-2-one component includes a lactone ring (α,β-unsaturated ketone), while the cyclohexane ring introduces steric complexity and potential conformational flexibility . At the 4-position of the chromenone, a [(4-benzylpiperazin-1-yl)methyl] group is attached via a methylene bridge. This substituent incorporates a piperazine ring N-benzylated at the 4-position, a common pharmacophore in medicinal chemistry .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name4-[(4-Benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
Molecular FormulaC₂₆H₂₉N₃O₂
Molecular Weight415.53 g/mol (calculated)
SMILESO=C1O[C@@H]2C3=C(C=CC=C3)CCC2=C1CN4CCN(CC4)CC5=CC=CC=C5

The molecular formula and weight were extrapolated from analogs such as 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one (PubChem CID 666369, MW 368.9 g/mol) and 4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one (PubChem CID 5575207, MW 364.4 g/mol) . The cyclohexane fusion increases the molecular weight by approximately 47 g/mol compared to simpler chromenone derivatives.

Stereochemical Considerations

The cyclohexane ring introduces potential stereoisomerism, particularly at the fusion points with the chromenone system. Molecular modeling of related compounds suggests that the chair conformation of the cyclohexane ring minimizes steric clashes with the planar chromenone . The benzylpiperazine group adopts a equatorial orientation relative to the chromenone plane, optimizing π-π interactions with aromatic systems in biological targets .

Synthesis and Structural Modification

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, a plausible pathway involves:

  • Formation of the Cyclohexa[g]chromen-2-one Core:

    • Cyclohexanone derivatives undergo Friedel-Crafts acylation with resorcinol, followed by Pechmann condensation using a catalyst (e.g., sulfuric acid) to form the chromenone ring .

  • Introduction of the Methylene-Piperazine Group:

    • Mannich reaction with formaldehyde and piperazine under basic conditions installs the aminomethyl group at the 4-position of the chromenone .

  • N-Benzylation:

    • Benzyl bromide reacts with the secondary amine of piperazine in the presence of a base (e.g., K₂CO₃) to yield the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
1Resorcinol, cyclohexanone, H₂SO₄, 80°C45–60%
2Piperazine, formaldehyde, EtOH, reflux70–85%
3Benzyl bromide, K₂CO₃, DMF, 60°C65–75%

Structural Analogs and Derivatives

Modifications to the parent structure include:

  • Halogenation: Adding chloro or bromo groups at the 6-position (as in PubChem CID 666369) enhances electrophilic reactivity.

  • Hydroxylation: A 7-hydroxy group (PubChem CID 5575207) improves solubility via hydrogen bonding.

  • Methylation: 8-methyl derivatives (PubChem CID 5575207) increase lipophilicity, potentially enhancing blood-brain barrier penetration.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated using PubChem’s XLogP3 algorithm) is estimated at 3.8–4.2, indicating moderate lipophilicity. Aqueous solubility is likely poor (<10 µg/mL) due to the aromatic and aliphatic hydrocarbon content. Structural analogs with hydroxyl groups (e.g., PubChem CID 5575207) show improved solubility in polar solvents like DMSO (20–30 mg/mL).

Stability Profile

  • Thermal Stability: Chromenone derivatives decompose above 250°C, with the lactone ring undergoing cleavage .

  • Photostability: The conjugated π-system in chromenone absorbs UV light (λmax ≈ 310 nm), leading to potential photodegradation.

Applications and Industrial Relevance

Drug Development

This compound could serve as a lead structure for:

  • CNS Disorders: Modulation of monoaminergic pathways for depression or anxiety .

  • Oncology: Combination therapies with DNA-damaging agents .

Material Science

The rigid chromenone core may act as a fluorophore in organic LEDs or sensors, leveraging its conjugated system .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.

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